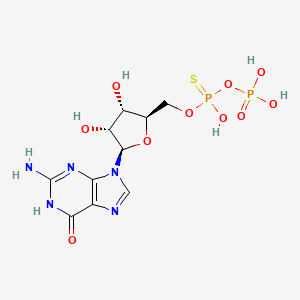
Guanosine 5'-O-(1-thiodiphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-O-(1-thiodiphosphate) is a sulfur-containing nucleotide analog of guanosine diphosphate. This compound is known for its role as a non-hydrolyzable analog of guanosine diphosphate, which makes it valuable in biochemical and pharmacological research. It is often used to study G-protein-coupled receptor signaling pathways due to its ability to inhibit G-protein activation by guanosine triphosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-O-(1-thiodiphosphate) typically involves the thiophosphorylation of guanosine diphosphate. One common method includes the reaction of guanosine diphosphate with thiophosphoryl chloride under controlled conditions to introduce the sulfur atom into the diphosphate group . The reaction is usually carried out in an anhydrous solvent such as acetonitrile, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of guanosine 5’-O-(1-thiodiphosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process is optimized to handle large volumes, often employing high-performance liquid chromatography (HPLC) for final product isolation .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-O-(1-thiodiphosphate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or reduced to form thiols under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used to oxidize the sulfur atom.
Reducing Agents: Dithiothreitol (DTT) or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reagents and conditions used .
Scientific Research Applications
Guanosine 5’-O-(1-thiodiphosphate) has a wide range of applications in scientific research:
Biochemistry: It is used to study G-protein-coupled receptor signaling pathways by inhibiting G-protein activation.
Pharmacology: The compound is employed in drug discovery to investigate the mechanisms of action of various pharmacological agents.
Molecular Biology: It is used in studies involving nucleotide-binding proteins and enzymes.
Mechanism of Action
Guanosine 5’-O-(1-thiodiphosphate) exerts its effects by acting as a competitive inhibitor of guanosine triphosphate. It binds to the guanosine triphosphate-binding site on G-proteins, preventing the activation of these proteins by guanosine triphosphate . This inhibition disrupts downstream signaling pathways, making it a valuable tool for studying G-protein-coupled receptor functions .
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-O-(2-thiodiphosphate): Another sulfur-containing analog of guanosine diphosphate, but with the sulfur atom in a different position.
Guanosine 5’-triphosphate: The natural triphosphate form of guanosine, which is hydrolyzable and activates G-proteins.
Adenosine 5’-O-(1-thiodiphosphate): A similar compound with adenosine instead of guanosine, used in analogous studies.
Uniqueness
Guanosine 5’-O-(1-thiodiphosphate) is unique due to its non-hydrolyzable nature, which allows it to act as a stable inhibitor of G-protein activation. This property makes it particularly useful in studies where prolonged inhibition of G-protein signaling is required .
Properties
CAS No. |
71783-24-9 |
|---|---|
Molecular Formula |
C10H15N5O10P2S |
Molecular Weight |
459.27 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(22,28)25-26(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,28)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-,27?/m1/s1 |
InChI Key |
BMFDWNNPPWNUAM-PIORMBHWSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















